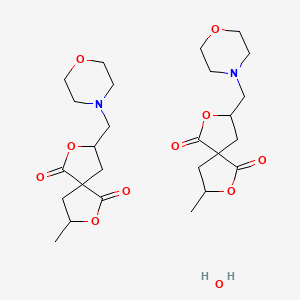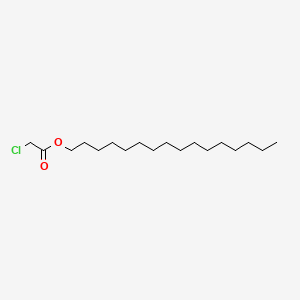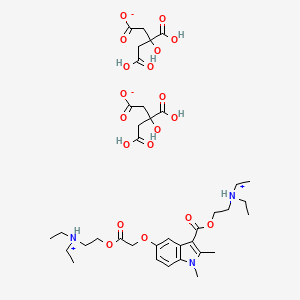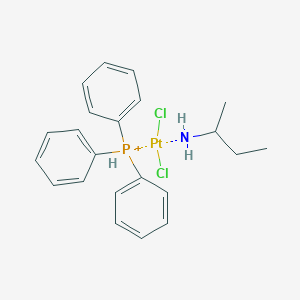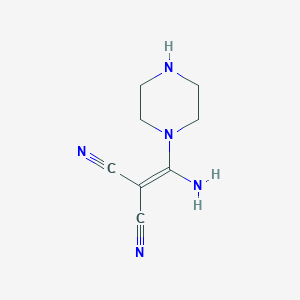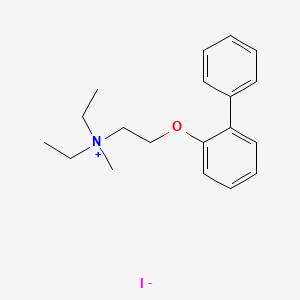
(2-(Biphenylyloxy)ethyl)diethylmethylammonium iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide is a chemical compound with the molecular formula C19H26INO. It is known for its unique structure, which includes a diethyl-methyl-azanium group attached to a phenylphenoxyethyl moiety. This compound has various applications in scientific research and industry due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide typically involves the reaction of diethylamine with 2-(2-phenylphenoxy)ethyl iodide. The reaction is carried out under controlled conditions, often in the presence of a solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is conducted in large reactors. The product is then subjected to rigorous purification processes to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.
Substitution: Chloride, bromide; reactions are often carried out in polar solvents like acetone or dimethyl sulfoxide (DMSO) at room temperature.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted azanium compounds with different halide ions.
Scientific Research Applications
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide involves its interaction with specific molecular targets. The compound can bind to cellular receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Diethyl-methyl-[2-(5-methyl-2-propan-2-yl-phenoxy)ethyl]azanium iodide: Similar structure but with a different phenoxyethyl moiety.
Diethyl-methyl-[2-(4-chlorophenoxy)ethyl]azanium iodide: Contains a chlorophenoxy group instead of a phenylphenoxy group.
Uniqueness
Diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium iodide is unique due to its specific phenylphenoxyethyl structure, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .
Properties
CAS No. |
64048-47-1 |
|---|---|
Molecular Formula |
C19H26INO |
Molecular Weight |
411.3 g/mol |
IUPAC Name |
diethyl-methyl-[2-(2-phenylphenoxy)ethyl]azanium;iodide |
InChI |
InChI=1S/C19H26NO.HI/c1-4-20(3,5-2)15-16-21-19-14-10-9-13-18(19)17-11-7-6-8-12-17;/h6-14H,4-5,15-16H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
LRWBJGZHGVHLEN-UHFFFAOYSA-M |
Canonical SMILES |
CC[N+](C)(CC)CCOC1=CC=CC=C1C2=CC=CC=C2.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


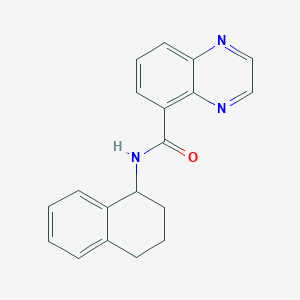

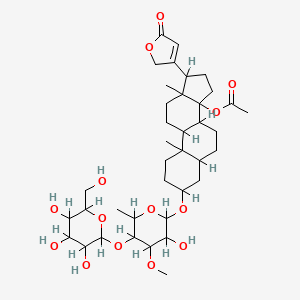
![N-[5-(Diethylamino)-2-[(2-iodo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide](/img/structure/B13767654.png)
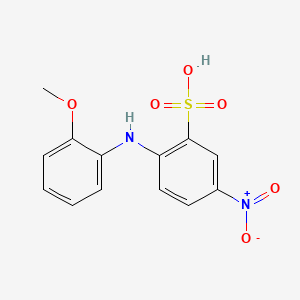

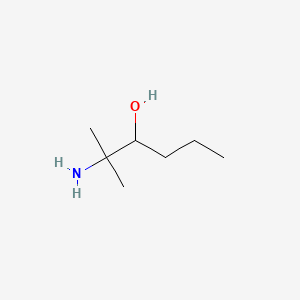

![2-(Chloromethyl)-1,5-dimethyl-1H-benzo[d]imidazole](/img/structure/B13767698.png)
